Ditercalinium Chloride

Mitochondrial DNA depletion Cross-species efficacy DNA polymerase gamma inhibition

Ethidium bromide fails to deplete mitochondrial DNA in mouse cells. Ditercalinium chloride (CAS 74517-42-3) overcomes this barrier, selectively depleting mtDNA in both human and mouse lines as a DNA bis-intercalator recognized by UvrABC repair systems. • Cross-species mtDNA depletion: effective where ethidium bromide is not. • Mitochondria-selective: spares nuclear DNA at early time points. • SAR-defined: only the symmetrical dimer retains antitumor potency; minor modifications abolish activity. • Enables respiration-dependent cytotoxicity studies (25-fold differential sensitivity between GSK3/DS7 cells). Supplied ≥96% purity; global shipping available from BenchChem.

Molecular Formula C46H50Cl2N6O2
Molecular Weight 789.8 g/mol
CAS No. 74517-42-3
Cat. No. B1218663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitercalinium Chloride
CAS74517-42-3
Synonymsditercalinium
ditercalinium acetate
ditercalinium chloride
ditercalinium chloride, dihydrochloride
ditercalinium dimethanesulfonate
ditercalinium hydrochloride
NSC 335153
NSC 366241
NSC-335153
Molecular FormulaC46H50Cl2N6O2
Molecular Weight789.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7.[Cl-].[Cl-]
InChIInChI=1S/C46H48N6O2.2ClH/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44;;/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3;2*1H
InChIKeyFWBSWSRNGHRDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ditercalinium Chloride (CAS 74517-42-3): A Bis-Intercalating Anticancer Agent with Distinctive Mitochondrial Targeting


Ditercalinium chloride is a synthetic dimeric anticancer agent composed of two 7H-pyrido[4,3-c]carbazole chromophores linked by a rigid diethylbipiperidine chain [1]. It functions as a DNA bis-intercalator, inducing a unique structural deformation in DNA that is recognized by DNA repair systems as bulky covalent damage [2]. Its mechanism diverges fundamentally from classical mono-intercalators: it selectively depletes mitochondrial DNA and disrupts mitochondrial function, leading to delayed cytotoxicity [3]. These properties render it a valuable tool compound for investigating mitochondrial biology and DNA repair pathways.

1 Mitochondrial biology probe with reported mtDNA depletion
2 DNA repair pathway context with bis-intercalation mechanism
3 Cell-model endpoint review: delayed cytotoxicity profile

Why Ditercalinium Chloride Cannot Be Substituted with Other DNA Intercalators or Asymmetric Analogs


Ditercalinium chloride exhibits a structure-activity relationship that precludes simple substitution. Asymmetric bis-intercalators, despite maintaining high DNA affinity, exhibit a dramatic loss in antitumor potency relative to ditercalinium's symmetrical structure [1]. Similarly, its monomeric analog fails to induce mitochondrial DNA depletion, instead exclusively damaging nuclear DNA [2]. Even minor modifications to the ditercalinium core—such as reduction of the pyridinic moieties or altering the linker attachment point—abolish antitumor activity, underscoring that the precise molecular geometry and charge distribution of ditercalinium chloride are essential for its unique biological profile [3].

Asymmetric bis-intercalators
Symmetry-dependent potency loss reported; assay-response context may differ
Monomeric analog
Nuclear DNA damage profile differs; mtDNA depletion endpoints may not transfer
Modified core structures
Molecular geometry shifts may alter target engagement; antitumor model response likely differs

Ditercalinium Chloride: Quantitative Differentiation Evidence for Scientific Procurement


Cross-Species Mitochondrial DNA Depletion: Ditercalinium Chloride vs. Ethidium Bromide

Ditercalinium chloride inhibits human DNA polymerase γ activity as efficiently as ethidium bromide (EtBr), a widely used mtDNA depletion agent [1]. Critically, EtBr fails to deplete mtDNA in mouse cells due to poor intracellular accumulation, whereas ditercalinium chloride accumulates to similar extents in both human HeLa cells and mouse B82 cells, enabling robust mtDNA depletion across both species [2]. This species-independent efficacy distinguishes ditercalinium chloride from EtBr, which is unreliable in murine models.

mtDNA depletion vs. EtBr
Head-to-head
Species-independent mtDNA depletion; EtBr fails in mouse cells
Cross-species mtDNA depletion context
Polymerase γ inhibition comparable to EtBr; cellular accumulation context
Mitochondrial DNA depletion Cross-species efficacy DNA polymerase gamma inhibition

Unique Mechanism of Action: Ditercalinium Chloride Induces Selective Mitochondrial DNA Loss vs. Monomeric Analogue

Ditercalinium chloride treatment of L1210 leukemic mouse cells leads to specific elimination of mitochondrial DNA, with no measurable alteration of nuclear DNA [1]. In stark contrast, the monomeric analogue of ditercalinium exclusively alters nuclear DNA and does not change mitochondrial DNA content [2]. This binary switch in subcellular targeting highlights the unique functional consequence of the dimeric, bis-intercalating architecture.

Subcellular DNA targeting
Head-to-head
Selective mitochondrial DNA loss; monomer targets nuclear DNA
Binary switch in targeting supports mtDNA selectivity
L1210 cell model endpoint review
Mitochondrial DNA depletion Mechanism of action Comparative cytotoxicity

Potency in L1210 Leukemia Cells: Ditercalinium Chloride (ED50 = 0.19 μM)

Ditercalinium chloride demonstrates potent growth inhibition of L1210 mouse leukemia cells, with an ED50 of 0.19 μM after 24-hour exposure [1]. This value serves as a quantitative benchmark for comparing the cytotoxic potency of structural analogues or modified dimers.

L1210 Cell Potency
Cross-study
ED50 = 0.19 μM
Supports cytotoxicity endpoint review
24 h exposure; L1210 mouse leukemia cells
Cytotoxicity ED50 L1210 leukemia

Ditercalinium Chloride Targets COMMD10-AP3S1 Fusion Protein in Colorectal Cancer with In Silico Binding Energy of -12.7 kcal/mol

Virtual screening of 29,851 compounds from the ZINC15 database against the COMMD10-AP3S1 fusion protein identified ditercalinium chloride (ZINC000004215707) as a potential ligand with the lowest binding energy of -12.7 kcal/mol [1]. This computational prediction suggests a unique binding mode distinct from traditional DNA intercalation.

COMMD10-AP3S1 In Silico
Supporting
Binding energy = -12.7 kcal/mol
In silico binding affinity context
Virtual screening; lowest energy among tested set
Colorectal cancer Fusion protein Virtual screening COMMD10-AP3S1

Differential Sensitivity of Respiration-Competent vs. Respiration-Deficient Cells to Ditercalinium Chloride: 25-Fold Difference

Cells deficient in mitochondrial respiration (GSK3) are approximately 25-fold more resistant to ditercalinium chloride than cells deficient in glycolysis (DS7) [1]. Sensitivity is restored in revertants that recover mitochondrial respiration, establishing a direct link between mitochondrial function and ditercalinium cytotoxicity.

Respiration-Dependent Sensitivity
Head-to-head
~25-fold difference
Mitochondrial respiration requirement context
GSK3 vs. DS7 cell-line endpoint review
Mitochondrial respiration Cytotoxicity Resistance

Symmetric vs. Asymmetric Dimer Antitumor Potency: Symmetry Essential for Potency

Asymmetric bis-intercalators, despite retaining high DNA affinity and the ability to bis-intercalate, exhibit a dramatic loss in antitumor potency compared to the symmetric ditercalinium scaffold [1]. This class-level inference demonstrates that symmetry is a critical determinant of antitumor efficacy within the 7H-pyrido[4,3-c]carbazole dimer series.

Dimer Symmetry
Class-level
Symmetric structure essential for antitumor model response
Asymmetric analogues show dramatic potency loss
Class-level SAR inference; data to verify for new analogs
Structure-activity relationship Bis-intercalators Antitumor activity

Ditercalinium Chloride Application Scenarios: Evidence-Driven Use Cases for Research and Procurement


Generation of mtDNA-Depleted (ρ⁰) Murine Cell Lines

Ditercalinium chloride is the reagent of choice for depleting mitochondrial DNA in mouse cell lines, where ethidium bromide is ineffective due to poor intracellular accumulation [1]. This cross-species efficacy is supported by direct comparative data showing similar accumulation of ditercalinium chloride in both human and mouse cells [2].

Investigating COMMD10-AP3S1 Fusion-Driven Colorectal Cancer

Virtual screening identified ditercalinium chloride as a potential ligand against the COMMD10-AP3S1 fusion protein, with a binding energy of -12.7 kcal/mol [1]. This in silico prediction positions the compound as a unique probe for studying this fusion in colorectal cancer models.

Studying Mitochondrial Respiration-Dependent Cytotoxicity

The 25-fold differential sensitivity between respiration-deficient (GSK3) and glycolysis-deficient (DS7) cells provides a robust experimental system for probing mitochondrial respiration-dependent cytotoxic mechanisms [1]. Ditercalinium chloride serves as a selective agent in these studies.

Structure-Activity Relationship Studies in Bis-Intercalators

Ditercalinium chloride serves as the reference symmetric dimer for evaluating the antitumor potency of novel analogues. The documented loss of potency in asymmetric dimers [1] and the requirement for positive charges [2] establish critical SAR benchmarks.

Application
Selection Property
Validation Focus
mtDNA-depleted (ρ⁰) murine cell lines
Cross-species accumulation profile
mtDNA depletion endpoint in mouse vs. human cells
COMMD10-AP3S1 fusion-driven CRC models
In silico binding affinity context
Fusion-protein model-response interpretation
Mitochondrial respiration-dependent studies
Respiration-competent cell sensitivity
Cell-model endpoint monitoring (GSK3 vs. DS7)
SAR studies in bis-intercalator series
Symmetric dimer reference scaffold
Antitumor model-response ranking vs. analogs

Technical Documentation Hub

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22 linked technical documents
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